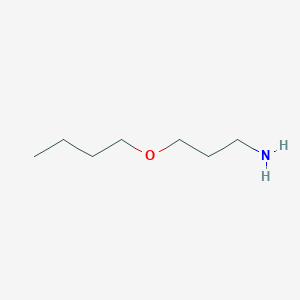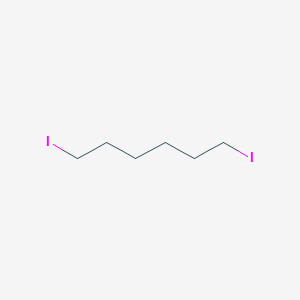
1,6-ジヨードヘキサン
概要
説明
1,6-Diiodohexane, also known as diiodohexane, is an organic compound composed of a hexane ring with two iodine atoms attached at the 1 and 6 positions. It is a colorless, volatile liquid with a sweet odor and is soluble in both organic solvents and water. Diiodohexane has a wide range of applications, ranging from the production of pharmaceuticals and agrochemicals to the synthesis of polymers and other materials. It is also used in the laboratory as a reagent for various reactions and as a starting material for the preparation of other compounds.
科学的研究の応用
カチオン性組織プラスミノーゲン活性化因子含有ポリウレタン表面の調製
1,6-ジヨードヘキサンは、カチオン性組織プラスミノーゲン活性化因子(t-PA)含有ポリウレタン表面の合成における前駆体として使用されます 。これらの表面は、特に血液適合性材料の創出、つまり、血栓形成を防止し、血栓溶解を促進する材料の創出において、医学研究に大きな可能性を秘めています。これは、心臓血管デバイスにおいて極めて重要です。
ポリマー/フラーレンバルクヘテロ接合型太陽電池の溶媒添加剤
溶媒添加剤として、1,6-ジヨードヘキサンは、ポリマーまたはフラーレンバルクヘテロ接合型太陽電池の電力変換効率を高める役割を果たします 。溶媒系への添加は、活性層の形態に影響を与える可能性があり、太陽電池における電荷輸送と光吸収特性の向上につながります。
マクロサイクル化合物の合成
この化合物は、新しいマクロサイクルの合成に使用されます。マクロサイクルとは、ホスト-ゲスト化学、薬物送達システム、触媒として応用される、大きな環状分子です。 1,6-ジヨードヘキサン中のヨウ素原子は、さらなる官能基化のための反応部位として作用し、複雑な分子構造の構築を可能にします 。
新規イオン電解質の調製
研究者は、3-(ヨードヘキシル)-1-(3-(トリエトキシシリル)プロピルカルバモイル)-1H-ベンゾ[d]イミダゾール-3-イウムヨージドなどの新規イオン電解質の調製に1,6-ジヨードヘキサンを使用しています 。これらの電解質は、高性能バッテリーや電気化学デバイスの開発に不可欠です。
2,4-ジヒドロキシベンゾフェノン誘導体の合成
この化学物質は、2,4-ジヒドロキシベンゾフェノン誘導体の調製における出発物質として役立ちます 。このような誘導体は、特にUV吸収特性のために、有機化学および材料科学の分野において重要であり、日焼け止め製剤や保護コーティングに役立ちます。
Safety and Hazards
1,6-Diiodohexane may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
作用機序
Target of Action
1,6-Diiodohexane is primarily used as a precursor in the preparation of cationic tissue plasminogen activator (t-PA)-containing polyurethane surfaces . The primary target of this compound is the t-PA, a protein involved in the breakdown of blood clots.
Mode of Action
It is known to interact with its targets (t-pa) to enhance the efficiency of polymer/fullerene bulk heterojunction solar cells .
Biochemical Pathways
It is used in the synthesis of new macrocycles, having 2,4-dihydroxybenzophenone as a connecting unit .
Pharmacokinetics
It is known that the compound is immiscible with water , which may affect its bioavailability.
Result of Action
It is known to improve the power conversion efficiency of polymer/fullerene bulk heterojunction solar cells .
Action Environment
The action, efficacy, and stability of 1,6-Diiodohexane can be influenced by various environmental factors. For instance, it is light-sensitive and incompatible with oxidizing agents . These factors should be considered when using this compound.
特性
IUPAC Name |
1,6-diiodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12I2/c7-5-3-1-2-4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIMAARBRDAYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060865 | |
| Record name | Hexane, 1,6-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
629-09-4 | |
| Record name | 1,6-Diiodohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diiodohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,6-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1,6-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-diiodohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DIIODOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QL8HA5VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1,6-Diiodohexane has the molecular formula C6H12I2 and a molecular weight of 337.94 g/mol. []
A: Yes, research has explored the vibrational spectra and molecular conformations of 1,6-diiodohexane, along with related compounds like 1,4-diiodobutane and 1,5-diiodopentane. [, ] This information provides insights into the molecule's structure and behavior.
A: Research indicates that 1,6-diiodohexane acts as a solvent additive in optimizing the performance of polymer solar cells. [, ] It influences the morphology of the active layer, impacting the efficiency of energy conversion. [, ]
A: Electrochemical reduction of 1,6-diiodohexane at carbon cathodes in dimethylformamide leads to the cleavage of carbon-iodine bonds. [] This process yields a mixture of products, including n-hexane, 1-hexene, 1,5-hexadiene, and cyclohexane, with n-dodecane also being a significant product. [] The reaction mechanism suggests the involvement of both radical and carbanion intermediates. []
A: While 1,6-diiodohexane itself is not the active material, its structure influences its role as a solvent additive. [] The iodine atoms and alkyl chain length affect its interaction with the polymer and fullerene components, ultimately influencing the morphology and performance of the solar cell. []
ANone: While specific SHE regulations for 1,6-diiodohexane are not explicitly mentioned in the provided research, the use of this compound, like any other chemical, necessitates adhering to standard safety protocols and regulations pertaining to handling, storage, and disposal.
A: Research suggests that certain PFIs, including dodecafluoro-1,6-diiodohexane (PFHxDI), exhibit estrogenic activities and can potentially disrupt neurodevelopment. [, ] Studies on mouse embryonic stem cells (mESCs) indicate that PFIs can interfere with triploblastic development and promote neurogenesis. [] Additionally, PFIs have been shown to influence the proliferation and differentiation of mESCs by regulating estrogen receptor signaling. []
A: Synchrotron wide- and small-angle X-ray scattering are powerful tools employed to investigate the impact of 1,6-diiodohexane on the morphology of polymer solar cell active layers. [] These techniques provide insights into the structural organization and arrangement of the polymer and fullerene components, crucial for understanding device performance. []
A: The choice of solvent and the solubility of 1,6-diiodohexane in that solvent significantly impacts the active layer morphology in organic solar cells. [, ] Research highlights that the interplay between the solubility of the polymer, fullerene, and 1,6-diiodohexane in the chosen solvent dictates the final film structure and device performance. [, ]
A: Yes, research explores various additives with different preferential solubility for the polymer and fullerene components in organic solar cells. [] For instance, 1-chloronaphthalene and 1,8-diiodooctane have been investigated as alternatives to 1,6-diiodohexane, offering different morphological control and influencing device efficiency. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





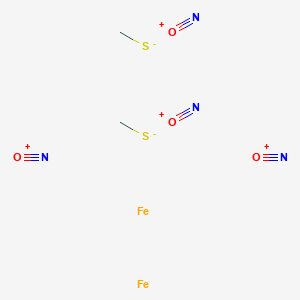

![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)

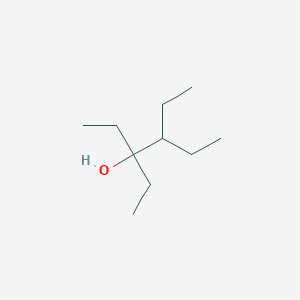
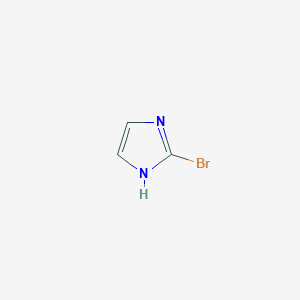


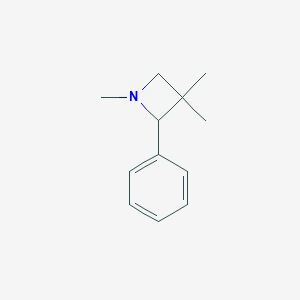
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate](/img/structure/B103758.png)
![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)
